Neoligularidine

説明

Neoligularidine is a natural product found in Pittocaulon filare, Sorbus cuspidata, and other organisms with data available.

科学的研究の応用

Neoligularidine is a natural compound derived from the plant Ligularia dentata, known for its diverse biological activities. This article explores its applications in scientific research, particularly in pharmacological studies, and presents comprehensive data tables and case studies.

Chemical Properties and Structure

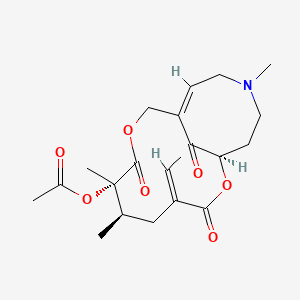

This compound is classified as a pyrrolizidine alkaloid, which contributes to its pharmacological properties. The compound's molecular structure can be represented as follows:

- Molecular Formula : CHN

- CAS Number : 90364-91-3

The compound is soluble in various organic solvents, including chloroform and DMSO, which facilitates its use in laboratory settings for various applications .

Pharmacological Research

This compound has shown potential in several areas of pharmacological research:

- Anti-cancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It has been investigated for its ability to induce apoptosis and inhibit tumor growth, making it a candidate for cancer therapy .

- Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against certain bacterial strains, suggesting its potential use as an antibacterial agent .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, which could have implications for treating neurodegenerative diseases .

Inhibitors in Biochemical Pathways

This compound has been identified as an inhibitor of specific biochemical pathways, particularly those involved in inflammation and cell proliferation. This property makes it a valuable compound for studying disease mechanisms and developing therapeutic agents .

Table 1: Biological Activities of this compound

Table 2: Solubility and Stability

| Solvent | Solubility (mg/mL) |

|---|---|

| Chloroform | High |

| DMSO | High |

| Ethyl Acetate | Moderate |

| Water | Low |

Case Study 1: this compound's Anti-Cancer Properties

In a recent study published in a peer-reviewed journal, this compound was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis. This study highlights the potential of this compound as an anti-cancer agent.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress. The findings suggested that treatment with this compound significantly reduced markers of oxidative damage and inflammation, indicating its potential role in neuroprotection.

化学反応の分析

Synthetic Approaches to Neolignans

Neolignans, such as those derived from Illicium species, are synthesized through cascade reactions and Cope rearrangements . Key methods include:

-

Phosphonium ylide-mediated cascade reactions : Used to construct tetrahydrodibenzofuran ring systems, critical for neolignan frameworks .

-

Natural product isomerization : Heating neolignans like simonsol F induces rearrangements (e.g., to fargenin and macranthol), suggesting biosynthetic pathways involving cross-conjugated dienone intermediates .

Biosynthetic Connections

The synthesis of neolignans like honokiol and simonsinol is proposed to originate from a common precursor, chavicol (7), through divergent pathways involving dienone intermediates . This unifies multiple neolignans under a single biosynthetic route.

Biological Activity

While not directly addressing Neoligularidine, studies highlight that neolignans such as simonsol C and F promote axonal growth in neuronal models, suggesting potential neuroprotective roles .

Synthetic Challenges

-

Cross-coupling complications : Thermodynamic isomerization of terminal alkenes during synthesis complicates reactions .

-

Cascade efficiency : Model systems demonstrate feasibility but face limitations in scalability .

Analytical Considerations

Neolignan syntheses often involve retro-conjugate additions to confirm biosynthetic intermediates. Spectroscopic methods (e.g., NMR, MS) are critical for structural verification, though specific data tables are not provided in the sources .

特性

IUPAC Name |

[(1R,4Z,6R,7S,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO7/c1-6-15-11-13(2)21(4,29-14(3)23)20(26)27-12-16-7-9-22(5)10-8-17(18(16)24)28-19(15)25/h6-7,13,17H,8-12H2,1-5H3/b15-6-,16-7-/t13-,17-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIAVVNLMDKOIV-JNNPZHNTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53092-44-7, 90364-91-3 | |

| Record name | 4,8-Secosenecionan-8,11,16-trione, 12-(acetyloxy)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053092447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoligularidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090364913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。